(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate
Overview
Description
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H20N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. This compound is often utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate typically involves the protection of the amino group of pyrrolidine-2-carboxylate with a tert-butoxycarbonyl (Boc) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: In the production of fine chemicals and as a precursor in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is necessary.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate
- (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate
- (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate
Uniqueness
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The (2S,4S) configuration provides distinct spatial arrangements that can enhance or inhibit specific reactions compared to its stereoisomers.
Properties
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVDTYOYUAFQA-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162016 | |
Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168263-82-9 | |
Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168263-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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